2-bromo-5-fluoro-1,3-benzoxazole
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Overview
Description
2-bromo-5-fluoro-1,3-benzoxazole is a heterocyclic compound with the molecular formula C7H3BrFNO. It is a derivative of benzoxazole, which is a bicyclic compound consisting of a benzene ring fused with an oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-fluoro-1,3-benzoxazole typically involves the reaction of 2-aminophenol with substituted benzaldehydes under various conditions. One common method involves the use of a catalyst such as pent-ethylene diammonium pentachloro bismuth [NH3(CH2)5NH3BiCl5(III)] under solvent-free conditions at room temperature . Another approach involves the use of SrCO3 as a catalyst in a grindstone method using a mortar and pestle .
Industrial Production Methods
the general principles of heterocyclic compound synthesis, such as the use of high-yield reactions, ambient reaction conditions, and good atom economy, are likely to be applied .
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-fluoro-1,3-benzoxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Condensation Reactions: It can react with aldehydes to form 2-aryl benzoxazole derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are often employed .
Major Products
The major products formed from the reactions of this compound include various substituted benzoxazole derivatives, which can exhibit a range of biological activities .
Scientific Research Applications
2-bromo-5-fluoro-1,3-benzoxazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a starting material for the synthesis of compounds with potential antibacterial, antifungal, and anticancer activities.
Material Science: It serves as a precursor for the synthesis of molecular receptors, building blocks in crystal engineering, and biosensors.
Biological Research: Its derivatives are studied for their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-bromo-5-fluoro-1,3-benzoxazole and its derivatives involves interaction with various molecular targets and pathways. For example, some derivatives exhibit antifungal activity similar to the standard drug voriconazole against Aspergillus niger . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-bromo-5-fluoro-1,3-benzoxazole include other benzoxazole derivatives such as:
- 2-aminobenzoxazole
- 2-aryl benzoxazole
- 2-styryl benzoxazole
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in the synthesis of various biologically active compounds .
Properties
CAS No. |
1508558-02-8 |
---|---|
Molecular Formula |
C7H3BrFNO |
Molecular Weight |
216.01 g/mol |
IUPAC Name |
2-bromo-5-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C7H3BrFNO/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H |
InChI Key |
GDLXFIMWABPBFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(O2)Br |
Purity |
95 |
Origin of Product |
United States |
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